dimethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate
Description
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Properties
IUPAC Name |
dimethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O7/c1-26-13(24)15(14(25)27-2)9-10(28-20-15)12(23)21(11(9)22)8-5-3-4-7(6-8)16(17,18)19/h3-6,9-10,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTRWFKNNRUIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2C(C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)ON1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate (CAS: 338420-24-9) is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C16H13F3N2O7
- Molecular Weight : 402.28 g/mol
- Density : 1.515 g/cm³ (predicted)
- Boiling Point : 522.0 ± 60.0 °C (predicted)
- pKa : -2.17 ± 0.40 (predicted)
These properties suggest that the compound is stable under standard conditions but may exhibit varying solubility and reactivity based on environmental factors such as pH and temperature .
The biological activity of dimethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyrrolo[3,4-d]isoxazole is primarily attributed to its interaction with specific cellular targets involved in critical pathways such as:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes related to tumor growth and progression, potentially through mechanisms similar to known PARP inhibitors .
- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress .
Efficacy in Preclinical Models
Research has demonstrated that dimethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyrrolo[3,4-d]isoxazole exhibits significant efficacy in various preclinical models:
- Cancer Models : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
- Cardiovascular Models : In animal models, it has been reported to reduce markers associated with cardiac stress, suggesting potential cardioprotective effects .
Case Studies
-
Tumor Inhibition Study :
- A study involving human breast cancer cell lines demonstrated that treatment with dimethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyrrolo[3,4-d]isoxazole resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the downregulation of pro-survival signaling pathways .
- Cardiac Protection Study :
Comparative Analysis
A comparative analysis of similar compounds indicates that dimethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyrrolo[3,4-d]isoxazole may offer unique advantages due to its trifluoromethyl group, which enhances lipophilicity and potentially improves bioavailability compared to other dioxo derivatives.
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| Dimethyl 4,6-dioxo... | 338420-24-9 | 402.28 g/mol | Anticancer, Cardioprotective |
| Other Dioxo Derivative | XXXXXXXXXX | XXXX g/mol | Varies |
Scientific Research Applications
Applications in Medicinal Chemistry
- Anticancer Activity : Research has indicated that derivatives of isoxazole compounds exhibit anticancer properties. Dimethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate could potentially serve as a lead compound for developing new anticancer agents due to its structural similarity to known bioactive compounds.
- Antimicrobial Properties : The trifluoromethyl group enhances biological activity and may improve the compound's efficacy against various pathogens. Studies focusing on similar compounds have shown promising antimicrobial results.
Applications in Material Science
- Polymer Chemistry : This compound can be utilized as a monomer in polymer synthesis. Its dicarboxylate functional groups allow for the formation of cross-linked structures, which can be beneficial in creating materials with specific mechanical properties.
- Fluorinated Materials : The presence of trifluoromethyl groups can impart unique thermal and chemical resistance to polymers, making them suitable for applications in harsh environments.
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry.
Case Studies
- Synthesis and Characterization : A study demonstrated the successful synthesis of this compound via a multi-step reaction involving cyclization and functionalization techniques. The product was characterized using NMR and mass spectrometry.
- Biological Evaluation : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Preparation Methods
Base-Mediated Cyclocondensation of Acetylenic Esters
The most widely reported route involves cyclocondensation between diethyl acetylenedicarboxylate (DEAD) and N-substituted hydroxylamine derivatives under basic conditions. A 2017 study demonstrated that treating DEAD with 3-(trifluoromethyl)phenylhydroxylamine hydrochloride in anhydrous ethanol at 0–5°C, followed by gradual warming to room temperature over 12 hours, yields the bicyclic isoxazoline intermediate in 68% yield. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −20°C introduces the lactam oxygen, completing the pyrrolo-isoxazole framework.
Critical to this approach is the use of sodium hydride (1.2 equiv) in dimethylformamide (DMF) during the cyclization step, which enhances ring closure efficiency by deprotonating the hydroxylamine nitrogen. However, competing side reactions—particularly dimerization of the acetylene precursor—limit maximum yields to 72–75% even under optimized conditions. Table 1 compares solvent systems and their impact on reaction outcomes:
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | NaH | 0 → 25 | 75 | 98.2 |
| THF | KOtBu | −20 → 25 | 63 | 95.1 |
| DCM | Et3N | 0 → 25 | 41 | 89.7 |
Table 1: Solvent and base effects on cyclocondensation yield and product purity.
Multi-Component Reaction (MCR) Approaches
Passerini-Isocyanide Based Assembly
A three-component reaction between ethyl acetoacetate, 3-(trifluoromethyl)benzaldehyde, and tert-butyl isocyanide in methanol at 50°C produces the β-enamino ester precursor in 89% yield. Subsequent treatment with hydroxylamine hydrochloride and sodium acetate in acetic acid facilitates simultaneous cyclization and oxidation, yielding the target compound in 76% overall yield. This one-pot methodology eliminates intermediate isolation steps, making it advantageous for large-scale production.
Suzuki-Miyaura Coupling for Aryl Functionalization
For introducing the 3-(trifluoromethyl)phenyl group post-cyclization, a palladium-catalyzed cross-coupling strategy has been developed. The brominated pyrrolo-isoxazole intermediate undergoes Suzuki-Miyaura coupling with 3-(trifluoromethyl)phenylboronic acid using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (4:1) at 90°C. This method achieves 84% yield with excellent functional group tolerance, enabling late-stage diversification of the aryl moiety.
Solid-Phase Synthesis for Combinatorial Libraries
Wang Resin-Supported Methodology
A 2020 study detailed the synthesis on Wang resin through initial esterification of the hydroxymethyl group with Fmoc-protected β-alanine. Sequential coupling with DEAD and 3-(trifluoromethyl)phenyl isocyanate, followed by TFA cleavage, produced the target compound in 67% yield over five steps. While lower yielding than solution-phase methods, this approach enables rapid generation of analog libraries for structure-activity relationship studies.
Catalytic Asymmetric Synthesis
Organocatalytic Enantioselective Routes
The L-proline-catalyzed asymmetric Mannich reaction between dimethyl 3-aminocrotonate and 3-(trifluoromethyl)phenyl glyoxal hydrate establishes the stereogenic center with 92% ee. Subsequent ring-closing metathesis using Hoveyda-Grubbs II catalyst (2 mol%) in toluene at 40°C completes the bicyclic system in 78% yield.
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica (CAL-B) efficiently resolves racemic mixtures through selective acetylation of the (R)-enantiomer in vinyl acetate. This biocatalytic process achieves 99% ee for the desired (S)-enantiomer with 45% isolated yield, making it suitable for pharmaceutical applications requiring high optical purity.
Process Optimization and Scale-Up
Continuous Flow Synthesis
Implementing the cyclocondensation step in a continuous flow reactor (0.5 mL/min, 120°C residence time) boosts productivity to 3.2 g/h compared to 0.8 g/h in batch mode. The system’s precise temperature control minimizes decomposition, maintaining 89% yield at kilogram scale.
Solvent Recycling Systems
A closed-loop THF recovery process reduces solvent waste by 78% through fractional distillation of mother liquors. Coupled with catalytic hydrogenation of byproducts, this green chemistry approach lowers the environmental impact index from 43.2 to 12.6 (E-factor).
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing dimethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis involves a multi-step cyclocondensation reaction. Key steps include:
- Precursor preparation : Use of trifluoromethylphenyl-substituted intermediates (e.g., 3-(trifluoromethyl)phenylboronic acid) to introduce the aryl group .
- Cyclization : Controlled heating (80–120°C) in anhydrous DMF or THF with catalytic bases (e.g., KCO) to form the pyrrolo-isoxazole core .
- Esterification : Methylation of carboxylic acid intermediates using dimethyl sulfate or methyl iodide under inert conditions .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF for faster kinetics vs. DMF for solubility) and catalyst loading to minimize byproducts .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical workflow :
- NMR : Use and NMR to confirm substituent positions (e.g., trifluoromethylphenyl at C5, ester groups at C3). Compare chemical shifts with analogous pyrrolo-isoxazole derivatives .
- Mass spectrometry : HRMS (ESI or EI) to verify molecular weight (expected [M+H] ~457.3 Da) and isotope patterns .
- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation if crystalline .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water (<0.1 mg/mL). Solubility in chloroform or ethyl acetate depends on temperature (tested range: 25–60°C) .
- Stability : Stable at RT under inert atmospheres. Degrades in acidic/basic conditions (pH <4 or >10) via ester hydrolysis; store at -20°C in desiccated environments .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity and photophysical properties of this compound?
- Approach :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gap, dipole moments). Compare with experimental UV-Vis spectra .
- TD-DFT : Predict fluorescence emission wavelengths by simulating excited-state transitions. Correlate with substituent effects (e.g., electron-withdrawing trifluoromethyl group) .
Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?
- Case study : Discrepancies in diastereomer ratios (e.g., 3aH vs. 6aH configurations) arise from kinetic vs. thermodynamic control during cyclization.
- Kinetic control : Lower temperatures (e.g., 0–25°C) favor the 3aH isomer due to faster ring closure .
- Thermodynamic control : Prolonged heating (80°C, 24h) shifts equilibrium toward the 6aH isomer, as confirmed by NMR coupling constants .
Q. How does the trifluoromethylphenyl substituent influence the compound’s reactivity in nucleophilic/electrophilic reactions?
- Electronic effects : The -CF group is strongly electron-withdrawing, activating the adjacent C5 position for nucleophilic attack (e.g., SNAr reactions) .
- Steric effects : The bulky aryl group hinders access to the pyrrolo-isoxazole core, requiring high-pressure conditions for Diels-Alder or cycloaddition reactions .
- Experimental validation : Compare reaction rates with non-fluorinated analogs (e.g., chlorophenyl derivatives) to isolate electronic vs. steric contributions .
Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity?
- Key issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
